6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride
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Overview
Description
6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride is a chemical compound with the molecular formula C8H6Cl2O4S and a molecular weight of 269.1 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a benzodioxine ring system, which is further substituted with a chlorine atom. It is primarily used in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride typically involves the chlorination of 2,3-dihydro-1,4-benzodioxine followed by sulfonylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under anhydrous conditions . The sulfonylation step can be carried out using sulfonyl chloride reagents in the presence of a base such as pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The benzodioxine ring system can undergo oxidation or reduction under appropriate conditions, leading to the formation of different oxidation states or reduced forms of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidation or reduction products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable sulfonamide bonds with biological molecules.
Material Science: It is utilized in the development of novel materials with specific chemical properties, such as polymers and coatings.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including its role as a building block in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of stable sulfonamide or sulfonate bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: A closely related compound with similar reactivity and applications.
1,4-Benzodioxan-6-sulfonyl chloride: Another similar compound with a slightly different ring structure but comparable chemical properties.
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride: A structural isomer with the chlorine atom in a different position on the benzodioxine ring.
Uniqueness
6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the sulfonyl chloride group allows for versatile chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c9-5-1-2-6-7(14-4-3-13-6)8(5)15(10,11)12/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEXXCZEPWWYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785272-64-1 |
Source
|
Record name | 6-chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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